(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride
CAS No.: 1803606-83-8
VCID: VC2605194
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a synthetic organic compound that belongs to the class of amines, specifically being a substituted oxazole derivative. It is characterized by its unique structural features and potential applications in medicinal chemistry and materials science. This compound is identified by its CAS number, 1803606-83-8, which is crucial for tracking its availability and regulatory status . Chemical Data Table
Synthesis and PreparationThe synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of the final product. Safety and Hazards(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride poses several safety risks. It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation . Handling this compound requires adherence to safety protocols, including the use of protective equipment and following GHS guidelines for handling hazardous substances. Hazard Classification
Applications and Potential UsesWhile specific applications of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride are not extensively documented, its structural features suggest potential uses in medicinal chemistry and materials science. Further research is needed to explore its biological activities and potential therapeutic applications. Suppliers and AvailabilityThis compound can be sourced from various chemical suppliers and research institutions. Platforms like ECHEMI and American Elements provide access to a wide range of suppliers and offer the compound in various quantities, including bulk orders . |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1803606-83-8 | ||||||||||||||||
Product Name | (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride | ||||||||||||||||
Molecular Formula | C7H13ClN2O | ||||||||||||||||
Molecular Weight | 176.64 g/mol | ||||||||||||||||
IUPAC Name | (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C7H12N2O.ClH/c1-3-7-9-5(2)6(4-8)10-7;/h3-4,8H2,1-2H3;1H | ||||||||||||||||
Standard InChIKey | ANYNVJVGLLUJRL-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCC1=NC(=C(O1)CN)C.Cl | ||||||||||||||||
Canonical SMILES | CCC1=NC(=C(O1)CN)C.Cl | ||||||||||||||||
PubChem Compound | 119031976 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume